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Compound of Interest

Compound Name: Fosfomycin Tromethamine

Cat. No.: B124862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and

functional analysis of fosfomycin binding to its target, UDP-N-acetylglucosamine enolpyruvyl

transferase (MurA). The emergence of antibiotic resistance necessitates a deeper

understanding of the mechanisms of action and resistance to existing drugs like fosfomycin.

This document details the structural basis of MurA inhibition, the impact of key mutations on

fosfomycin efficacy, and the experimental protocols required to investigate these interactions.

Introduction: The MurA-Fosfomycin Interaction
Fosfomycin is a broad-spectrum antibiotic that targets the first committed step in bacterial cell

wall biosynthesis.[1] It specifically inhibits MurA, an essential enzyme that catalyzes the

transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to uridine diphosphate N-

acetylglucosamine (UNAG).[1][2] This inhibition occurs through the covalent modification of a

highly conserved cysteine residue (Cys115 in Escherichia coli) in the active site of MurA.[1][2]

The formation of this stable adduct prevents the binding of PEP, thereby halting peptidoglycan

synthesis and leading to bacterial cell death.[1]

Resistance to fosfomycin can arise through several mechanisms, including impaired drug

transport, enzymatic inactivation of fosfomycin, and, critically for drug development, mutations

within the murA gene.[3] These mutations can alter the active site, reducing the affinity of

fosfomycin for its target and rendering the antibiotic ineffective.[3][4] Understanding the
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structural and kinetic consequences of these mutations is paramount for the development of

new antibiotics that can overcome this resistance.

Quantitative Analysis of MurA Inhibition
The efficacy of fosfomycin and its analogs against different MurA variants is quantified using

various kinetic parameters. These include the half-maximal inhibitory concentration (IC50), the

inhibition constant (Ki), and the rate of inactivation (kinact). Below is a summary of key

quantitative data from published studies.
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MurA
Variant/Org
anism

Inhibitor IC50 (µM)
k_inact
(M⁻¹s⁻¹)

Experiment
al
Conditions

Reference

E. coli (Wild-

Type)
Fosfomycin 8.8 Not Reported

Preincubation

of MurA and

inhibitor,

followed by

addition of

UNAG and

PEP.

[5]

E. coli (Wild-

Type)
Fosfomycin 0.4 Not Reported

Preincubation

of MurA,

inhibitor, and

UNAG,

followed by

addition of

PEP.

[5]

Enterobacter

cloacae

(Wild-Type)

Fosfomycin 5.3 Not Reported
In vitro MurA

assay.
[4]

E. coli C115D

Mutant
Fosfomycin

> 512 (MIC in

mg/L)

Not

Applicable

The C115D

mutant is fully

resistant to

time-

dependent

inhibition by

fosfomycin. It

does,

however,

show

reversible

competitive

inhibition

versus PEP.

[3]
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E. coli (Wild-

Type)
RWJ-3981 0.9 Not Reported

Preincubation

of MurA and

inhibitor,

followed by

addition of

UNAG and

PEP.

[5]

E. coli (Wild-

Type)
RWJ-110192 0.2 Not Reported

Preincubation

of MurA and

inhibitor,

followed by

addition of

UNAG and

PEP.

[5]

E. coli (Wild-

Type)
RWJ-140998 0.7 Not Reported

Preincubation

of MurA and

inhibitor,

followed by

addition of

UNAG and

PEP.

[5]

Structural Basis of Fosfomycin Binding and
Resistance
X-ray crystallography has been instrumental in elucidating the mechanism of MurA inhibition by

fosfomycin. The binding of the substrate UNAG induces a conformational change in MurA,

closing the active site and positioning Cys115 for nucleophilic attack on fosfomycin.[5]

Wild-Type MurA
In the wild-type enzyme, fosfomycin forms a covalent bond with the thiol group of Cys115. This

modification irreversibly blocks the active site and prevents the binding of the natural substrate,

PEP. The ternary complex of MurA, UNAG, and fosfomycin is in a "closed" conformation.
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MurA Variants and Resistance
The most well-characterized resistance mutation is the substitution of Cys115 with an aspartate

(C115D). This seemingly minor change has a profound impact on fosfomycin binding. The

carboxylate side chain of aspartate is a much weaker nucleophile than the thiolate of cysteine,

preventing the covalent modification by fosfomycin. While the C115D mutant is highly resistant

to fosfomycin, it remains catalytically active, albeit with altered kinetic properties. Structural

studies of the C115D mutant would reveal a lack of the covalent adduct with fosfomycin,

explaining its resistance.

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the structural

and functional analysis of fosfomycin binding to MurA variants.

Recombinant MurA Expression and Purification (His-
Tag)
This protocol describes the expression of His-tagged MurA in E. coli and its subsequent

purification using immobilized metal affinity chromatography (IMAC).

Cloning: The murA gene (wild-type or variant) is PCR-amplified and cloned into a pET

expression vector (e.g., pET28a) containing an N- or C-terminal His6-tag.

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain,

such as BL21(DE3).

Expression:

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing

the appropriate antibiotic and grown overnight at 37°C.

The starter culture is used to inoculate a larger volume of Terrific Broth.

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600)

reaches 0.6-0.8.
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Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside

(IPTG) to a final concentration of 0.5-1 mM.

The culture is then incubated for a further 12-16 hours at a reduced temperature (e.g., 18-

25°C) to enhance protein solubility.

Cell Lysis:

Cells are harvested by centrifugation.

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM

NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

Cells are lysed by sonication on ice.

The lysate is clarified by centrifugation to remove cell debris.

IMAC Purification:

The clarified lysate is loaded onto a Ni-NTA agarose column pre-equilibrated with lysis

buffer.

The column is washed with several column volumes of a wash buffer containing a higher

concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

The His-tagged MurA is eluted with an elution buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE, and

the protein concentration is determined using a Bradford assay or by measuring the

absorbance at 280 nm.

MurA Enzyme Kinetics Assay (Malachite Green)
This assay measures the release of inorganic phosphate (Pi) from the MurA-catalyzed reaction,

which is detected colorimetrically using malachite green.

Reagents:
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MurA enzyme (purified)

UNAG (substrate)

PEP (substrate)

Fosfomycin or other inhibitors

Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM DTT)

Malachite Green reagent

Assay Procedure:

The reaction is typically performed in a 96-well plate.

A reaction mixture is prepared containing assay buffer, UNAG, and the MurA enzyme.

For inhibition assays, the inhibitor (e.g., fosfomycin) is pre-incubated with the enzyme and

UNAG for a defined period.

The reaction is initiated by the addition of PEP.

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g.,

37°C).

The reaction is stopped by the addition of the Malachite Green reagent.

After a color development period, the absorbance is measured at a wavelength of 620-650

nm.

Data Analysis:

A standard curve is generated using known concentrations of phosphate.

The amount of Pi released in each reaction is determined from the standard curve.

Kinetic parameters (Km, Vmax, kcat, IC50) are calculated by fitting the data to the

appropriate kinetic models using graphing software.
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X-ray Crystallography of MurA-Fosfomycin Complex
This protocol outlines the general steps for obtaining a crystal structure of the MurA-fosfomycin

complex.

Protein Preparation: Highly pure and concentrated MurA is required. The protein is typically

dialyzed into a low-salt buffer.

Complex Formation: The MurA protein is incubated with an excess of UNAG and fosfomycin

to ensure the formation of the ternary complex.

Crystallization:

Crystallization trials are set up using vapor diffusion methods (sitting or hanging drop).

The protein-ligand complex is mixed with a variety of crystallization screen solutions.

The plates are incubated at a constant temperature, and crystal growth is monitored over

time.

Data Collection:

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron source.

Structure Determination and Refinement:

The diffraction data are processed and scaled.

The structure is solved by molecular replacement using a known MurA structure as a

search model.

The model is refined against the diffraction data, and the ligands (UNAG and the

fosfomycin adduct) are built into the electron density map.

Structural Analysis: The final structure is analyzed to determine the binding mode of

fosfomycin, the conformational changes in MurA, and the interactions between the protein,
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ligands, and solvent molecules.

Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key processes in the study of the MurA-fosfomycin interaction.
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Caption: Experimental workflow for MurA analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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